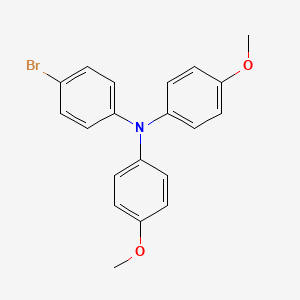![molecular formula C8H8N2O B1337349 Imidazo[1,2-A]pyridine-7-methanol CAS No. 342613-80-3](/img/structure/B1337349.png)
Imidazo[1,2-A]pyridine-7-methanol
概要
説明
Imidazo[1,2-A]pyridine-7-methanol is a bicyclic system with a bridgehead nitrogen atom . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Its IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanol . The CAS Number is 342613-80-3 .
Synthesis Analysis
The synthesis of imidazo[1,2-A]pyridine-7-methanol has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-A]pyridines have been developed . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-A]pyridine-7-methanol consists of a fused nitrogen-bridged heterocyclic compound . The InChI code is 1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis
Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazo[1,2-A]pyridine-7-methanol has a molecular weight of 148.16 . It is a solid at room temperature .科学的研究の応用
Medicinal Chemistry: Drug Development
Imidazo[1,2-A]pyridine-7-methanol serves as a “drug prejudice” scaffold in medicinal chemistry due to its structural characteristics that are conducive to drug development . Its fused bicyclic heterocycle structure is integral in creating compounds with potential therapeutic effects.
Material Science: Structural Character
In material science, the structural character of Imidazo[1,2-A]pyridine-7-methanol is exploited for designing materials with specific properties. Its robustness makes it suitable for creating new materials with desired durability and functionality .
Agrochemicals: Pesticide and Herbicide Design
This compound is a significant structural component in the design of agrochemicals, including pesticides and herbicides. Its versatility allows for the synthesis of compounds that can be tailored to target specific agricultural pests and weeds .
Optoelectronics: Device Fabrication
Imidazo[1,2-A]pyridine-7-methanol derivatives show promise in optoelectronic device fabrication. Their luminescent properties are particularly useful in creating components for devices that require precise light emission and control .
Sensors: Chemical Detection
The compound’s derivatives are used to develop sensors that can detect chemical changes. These sensors are valuable in various industries, including environmental monitoring and industrial process control .
Oncology: Anti-Cancer Drug Synthesis
Researchers are exploring the use of Imidazo[1,2-A]pyridine-7-methanol in the synthesis of anti-cancer drugs. Its ability to be modified at the molecular level allows for the creation of drugs that can target cancer cells with high specificity .
Imaging: Confocal Microscopy and Imaging
The luminescent properties of Imidazo[1,2-A]pyridine-7-methanol make it a candidate for use as emitters in confocal microscopy and imaging. This application is crucial for medical diagnostics and research, providing a way to visualize cells and tissues in detail .
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, Imidazo[1,2-A]pyridine-7-methanol is used to synthesize ligands that can bind to metal ions. These ligands are essential for creating complex structures with metals for various chemical applications .
作用機序
Target of Action
Imidazo[1,2-A]pyridine-7-methanol is a derivative of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
The pharmacokinetics of related compounds are often studied to predict the bioavailability of new compounds .
Result of Action
Related compounds have been shown to cause oxidative stress, generate protein damage, and rupture dna in certain cell types .
Action Environment
The interaction with methanol has been shown to stabilize all species by means of hydrogen-bonding and facilitate the location of the stationary points .
Safety and Hazards
将来の方向性
Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent advances in the synthesis of imidazo[1,2-A]pyridines from 2016 to 2021 from various substrates have been summarized . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .
特性
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLKIIQYXAJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453332 | |
| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-A]pyridine-7-methanol | |
CAS RN |
342613-80-3 | |
| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














